Fluzinamide

概要

説明

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of Fluzinamide involves the reaction of N-methyl-3-azetidinecarboxamide with 3-(trifluoromethyl)phenol. The reaction typically occurs under controlled conditions to ensure the formation of the desired product .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure the purity and efficacy of the compound .

化学反応の分析

反応の種類: フルジナミドは、次のようなさまざまな化学反応を起こします。

酸化: この反応は、酸素の付加または水素の除去を含む。

還元: この反応は、水素の付加または酸素の除去を含む。

置換: この反応は、1つの原子または原子団が別の原子または原子団に置き換わる。

一般的な試薬と条件:

酸化: 一般的な試薬には、過マンガン酸カリウムと過酸化水素がある。

還元: 一般的な試薬には、水素化リチウムアルミニウムと水素化ホウ素ナトリウムがある。

置換: 一般的な試薬には、ハロゲンと求核剤がある。

生成される主な生成物: これらの反応から生成される主な生成物は、使用される特定の条件と試薬によって異なります。 例えば、酸化はヒドロキシル化された誘導体を生成する可能性があり、還元は脱ヒドロキシル化された誘導体を生成する可能性があります .

科学的研究の応用

Fluzinamide is an anticonvulsant drug that has been studied for its effects on seizures . Traditional models of epilepsy have shown that the anticonvulsant profile of this compound closely resembles that of phenobarbital and valproic acid, differing from phenytoin and ethosuximide .

Scientific Research Applications of this compound

- Anticonvulsant Properties Studies have evaluated this compound's ability to attenuate afterdischarge durations and the severity of convulsive responses in rats with kindled amygdaloid seizures .

- Seizure Threshold Elevation this compound has been found to significantly elevate seizure thresholds in rats .

- Kindling Acquisition Modification Administering this compound daily during kindling acquisition significantly increased the number of trials needed to complete kindling in rats. It also reduced the duration and severity of responses induced by stimulations during the acquisition period .

- Refractory Partial Seizures A pilot study involving adult patients with refractory partial seizures showed that seizures became less frequent in some patients who completed an 8-week trial of this compound added to their existing regimen of phenytoin and carbamazepine .

Clinical Studies and Data

- Pilot Study in Adults A pilot study was conducted on 15 adults with refractory partial seizures. This compound was added to their existing regimen of phenytoin and carbamazepine and increased to the maximum tolerated dose .

- Anticonvulsant Action in Rats Studies involving rats with kindled amygdaloid seizures demonstrated this compound's anticonvulsant properties .

Comparison with Other Treatments

- The anticonvulsant profile of this compound, as determined by traditional electrical and clinical models of epilepsies, most closely resembled phenobarbital and valproic acid and differed from phenytoin and ethosuximide .

- This compound, like phenobarbital and valproic acid, significantly modified both the acquisition of kindling and the fully kindled amygdaloid seizure .

作用機序

フルジナミドは、神経活動を調節することによってその効果を発揮します。それは、誘発された発作の持続時間とてんかん性反応の重症度を有意に減弱させます。 この化合物は、発作閾値を高め、誘発された発作の持続時間と発作の重症度を両方とも軽減します . その作用機序に関与する正確な分子標的と経路は、まだ調査中です .

類似化合物:

カルバマゼピン: 発作を制御するために使用される別の抗てんかん薬。

フェニトイン: 広く使用されている抗てんかん薬。

バルプロ酸: さまざまなタイプの発作性疾患の治療に使用されます。

比較: フルジナミドは、他の抗てんかん薬の一般的な副作用である鎮静または失調を引き起こすことなく、部分発作を制御できる点で独特です . 扁桃体てんかんモデルにおける有効性は、他の類似化合物とは異なります .

類似化合物との比較

Carbamazepine: Another anticonvulsant used to control seizures.

Phenytoin: A widely used antiepileptic drug.

Valproic Acid: Used to treat various types of seizure disorders.

Comparison: Fluzinamide is unique in its ability to control partial seizures without causing sedation or ataxia, which are common side effects of other anticonvulsants . Its effectiveness in kindled amygdaloid seizure models sets it apart from other similar compounds .

生物活性

Fluzinamide, also known as AHR-8559, is an antiepileptic compound that has garnered attention for its biological activity, particularly its anticonvulsant properties. This article explores the compound's mechanisms of action, pharmacological effects, and relevant research findings.

This compound's primary mechanism involves modulation of neuronal excitability. It is believed to work by enhancing GABAergic transmission and inhibiting glutamate receptors, which are crucial for excitatory neurotransmission in the brain. This dual action contributes to its effectiveness in controlling seizures.

Pharmacological Properties

- Chemical Structure : this compound is a derivative of 3-(trifluoromethyl)-N-methylbenzamide.

- Pharmacokinetics : The compound is rapidly absorbed and metabolized in the liver, with a half-life ranging from 1.5 to 3 hours. It is primarily excreted through urine.

Anticonvulsant Effects

Research has demonstrated that this compound exhibits significant anticonvulsant activity in various animal models:

- Kindled Amygdaloid Seizures : In a study involving kindled rats, this compound significantly reduced both the duration and severity of seizures induced by electrical stimulation. Doses ranging from 10 to 80 mg/kg intraperitoneally (i.p.) were effective without causing sedation or ataxia .

- Refractory Partial Seizures : A pilot study involving adults with refractory partial seizures showed that this compound, when added to existing medications like phenytoin and carbamazepine, resulted in a reduction in seizure frequency for some patients. However, side effects such as dizziness and ataxia led to withdrawal in several cases .

Case Studies

-

Kindling Model Study :

- Objective : To evaluate the effects of this compound on seizure thresholds.

- Findings : this compound significantly elevated seizure thresholds and reduced afterdischarge durations in previously kindled rats. The study concluded that this compound's profile was similar to that of phenobarbital and valproic acid .

- Pilot Study on Human Subjects :

Research Findings Summary

特性

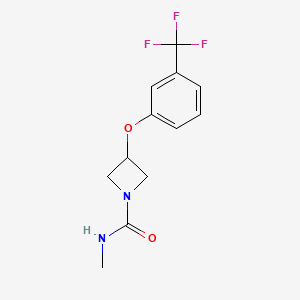

IUPAC Name |

N-methyl-3-[3-(trifluoromethyl)phenoxy]azetidine-1-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13F3N2O2/c1-16-11(18)17-6-10(7-17)19-9-4-2-3-8(5-9)12(13,14)15/h2-5,10H,6-7H2,1H3,(H,16,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YULWJRNIKFFGNU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC(=O)N1CC(C1)OC2=CC=CC(=C2)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13F3N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90227123 | |

| Record name | Fluzinamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90227123 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

274.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

76263-13-3 | |

| Record name | Fluzinamide [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0076263133 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Fluzinamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90227123 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | FLUZINAMIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/IAF7F741SX | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。